(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a heterocyclic hybrid featuring a pyrazole ring fused with a thiazolo-triazol system. Key structural attributes include:
- Z-configuration at the methylene bridge, which influences molecular planarity and electronic conjugation .
This compound’s complexity arises from the interplay of its substituents and fused heterocycles, making it a candidate for studies in medicinal chemistry and materials science. However, structural data (e.g., X-ray crystallography or DFT calculations) specific to this molecule remain unreported, necessitating extrapolation from analogous systems .
Properties
Molecular Formula |
C27H21N5O2S2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H21N5O2S2/c1-2-14-34-21-12-10-18(11-13-21)24-19(17-31(29-24)20-7-4-3-5-8-20)16-23-26(33)32-27(36-23)28-25(30-32)22-9-6-15-35-22/h3-13,15-17H,2,14H2,1H3/b23-16- |
InChI Key |
JHAMHIPQKMPUDI-KQWNVCNZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their condensation with appropriate reagents to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: The compound could be explored for therapeutic applications, particularly if it exhibits bioactivity against specific targets.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electronic Effects: The 4-propoxyphenyl group in the target compound offers moderate electron-donating properties compared to the 4-methoxyphenyl group in ’s compounds, which may enhance π-stacking but reduce metabolic stability .
- Planarity vs. Steric Effects : Compounds like those in exhibit near-planar conformations except for perpendicular fluorophenyl groups, suggesting that bulkier substituents (e.g., heptyl chain in ) disrupt conjugation but improve lipid bilayer penetration .
Biological Activity
The compound (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Structural Overview
- Molecular Formula : C28H22N6O2S
- Molecular Weight : 506.591 g/mol
- CAS Number : 381717-99-3
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., certain pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at concentrations of 10 µM, compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have reported that similar pyrazole derivatives possess activity against various bacterial strains, including E. coli and Bacillus subtilis. For example, Burguete et al. synthesized a series of pyrazole derivatives that showed promising results against Mycobacterium tuberculosis with significant inhibition rates at low concentrations .
3. Anticancer Properties
Pyrazole derivatives are also being explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that interact with cellular signaling pathways. Some derivatives have been reported to inhibit cancer cell proliferation effectively in vitro, suggesting a potential role in cancer therapy .
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrazole compounds, particularly in models of neurodegenerative diseases. Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, indicating their potential utility in treating cognitive disorders .
Case Studies
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. The presence of the thiazole and triazole moieties enhances its interaction with biological targets, leading to the modulation of inflammatory responses and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
